2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide
Description
2-Fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a fluorinated benzamide derivative featuring a furan-2-yl moiety and a thiomorpholinoethyl group. The compound’s structure combines aromatic fluorination, a heterocyclic furan ring, and a sulfur-containing thiomorpholine substituent. While direct crystallographic or pharmacological data for this specific compound are unavailable in the provided evidence, comparisons with structurally related benzamide derivatives offer insights into its likely properties.
Properties
IUPAC Name |
2-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-9-22-16)20-7-10-23-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXVJBGFGGWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 2-fluorobenzoic acid, is converted to 2-fluorobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 2-(furan-2-yl)-2-thiomorpholinoethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide ()
- Substituents: Thiazole ring replaces furan and thiomorpholinoethyl groups.
- Bond Geometry : The amide group (C=O: 1.225 Å, C-N: 1.359 Å) is planar (r.m.s. deviation = 0.048 Å). Dihedral angles between the benzamide and thiazole rings are 10.14°, indicating near coplanarity .
- Hydrogen Bonding : Forms N–H···N hydrogen-bonded dimers, stabilizing crystal packing.
- Synthesis: Prepared via 2-fluorobenzoyl chloride and 2-aminothiazole with triethylamine (61% yield) .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Substituents : Thienylidene group introduces a sulfur-containing bicyclic system.
- Crystal Packing : Disorder in the thienylidene group; weak C–H···O interactions contribute to layered structures.
- Synthesis : Uses triethylamine as a base, similar to thiazole derivatives .
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide ()
- Substituents: Pyridyl group instead of thiomorpholinoethyl.
- Electronic Effects : Pyridine’s electron-withdrawing nature may reduce amide reactivity compared to sulfur-containing analogs.
- Research Context : Part of systematic studies on fluoro-benzamide isomers, highlighting substituent-dependent conformational flexibility .
Radiofluorinated Quinolin-8-yl Analogs ()
- Substituents: Quinoline and thiazole groups enable copper-mediated radiofluorination.
Structural and Crystallographic Trends
- Key Observations: Thiazole and pyridyl analogs exhibit planar amide groups, whereas bulkier substituents (e.g., thiomorpholinoethyl) may increase dihedral angles, reducing coplanarity and altering π-π stacking. Sulfur-containing groups (thiazole, thienylidene) enhance hydrogen-bond diversity, while furan’s oxygen may favor C–H···O interactions.
Biological Activity
2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a fluorine atom, a furan ring, and a thiomorpholine moiety attached to a benzamide core. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C17H20FN3O2S
- Molecular Weight : 345.42 g/mol
- CAS Number : 2034541-19-8
The presence of the fluorine atom is significant as it can enhance lipophilicity and biological availability, which are vital for drug development.
The biological activity of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features may enhance its binding affinity and specificity, potentially modulating various biological pathways. The thiomorpholine ring is particularly noteworthy for its role in improving the compound's stability and solubility.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties due to their ability to inhibit specific cancer cell lines. The incorporation of fluorine can modify the pharmacokinetic properties of drugs, potentially enhancing their efficacy against tumors. While direct studies on 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide are still needed, its structural analogs have shown promise in preclinical models for various cancers .
Structure-Activity Relationship (SAR)
The biological activity of compounds like 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can be influenced by subtle changes in their structure. For instance:
- Fluorination typically increases lipophilicity and may enhance cellular uptake.
- Thiomorpholine moiety contributes to improved binding interactions with biological targets.
- Furan ring may participate in π-stacking interactions with aromatic residues in proteins.
These modifications can lead to variations in biological activity, making SAR studies essential for optimizing therapeutic properties.
Case Studies
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Antibacterial Activity : A study evaluated the antibacterial effects of fluoroaryl derivatives against S. aureus. Compounds with similar structures to 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide showed promising MIC values, indicating that this compound could also exhibit significant antibacterial properties.
The results suggest that modifications in the structure can lead to enhanced antibacterial efficacy .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 - Anticancer Studies : Research on related fluorinated benzamides indicated that these compounds could inhibit cell proliferation in various cancer cell lines. While specific data on our compound is lacking, the trends observed suggest potential pathways for further investigation into its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
